2-Hydroxy-4-methylbenzenesulphonic acid ammonium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

79093-71-3 |

|---|---|

Molecular Formula |

C7H11NO4S |

Molecular Weight |

205.23 g/mol |

IUPAC Name |

azane;2-hydroxy-4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C7H8O4S.H3N/c1-5-2-3-7(6(8)4-5)12(9,10)11;/h2-4,8H,1H3,(H,9,10,11);1H3 |

InChI Key |

KGBVTRPJPQHXSU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)O)O.N |

Other CAS No. |

79093-71-3 |

Synonyms |

2-Hydroxy-4-methylbenzenesulfonic Acid Monoammonium Salt; 2-Hydroxy-p-toluenesulfonic Acid Ammonium Salt |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 2-Hydroxy-4-methylbenzenesulphonic Acid Ammonium Salt (CAS 79093-71-3): Properties, Synthesis, and Applications

This document provides an in-depth technical overview of 2-Hydroxy-4-methylbenzenesulphonic acid ammonium salt (CAS 79093-71-3), a specialized aromatic compound. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes available data on its physicochemical properties, outlines a logical synthesis pathway, discusses its current and potential applications, and provides essential safety protocols. The information herein is grounded in established chemical principles and supported by publicly available technical data.

Core Compound Identity and Significance

This compound salt is an organic compound featuring a benzene ring substituted with hydroxyl, methyl, and sulfonic acid groups, with the acidic proton of the sulfonic acid replaced by an ammonium ion.[1] This structure imparts a unique combination of properties, making it a subject of interest in various chemical domains.

It is also known by several synonyms, including Ammonium 2-hydroxy-4-methylbenzenesulfonate and m-Cresol-6-Sulfonic Acid Ammonium Salt.[1][2] Notably, in the pharmaceutical industry, it is recognized as an impurity of Policresulen, an antiseptic and hemostatic agent, making its characterization and synthesis critical for quality control and regulatory compliance in drug manufacturing.[1][3]

Molecular Structure

The molecule's functionality is key to its behavior. The sulfonic acid group is strongly acidic, while the hydroxyl group is weakly acidic. The ammonium ion serves as the counter-ion. This combination suggests high solubility in polar solvents.[1]

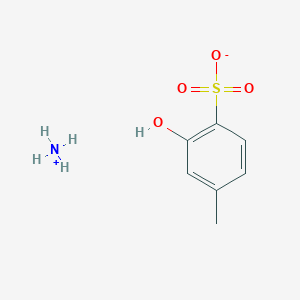

Caption: Chemical structure of this compound salt.

Physicochemical Properties

A summary of the key physical and chemical properties is presented below. This data is essential for designing experiments, ensuring safe handling, and predicting the compound's behavior in various systems.

| Property | Value | Source(s) |

| CAS Number | 79093-71-3 | [1][2][3] |

| Molecular Formula | C₇H₁₁NO₄S | [1][2] |

| Molecular Weight | 205.23 g/mol | [2][3][4] |

| Appearance | White to Off-White Solid | [2] |

| Solubility | Soluble in water and polar solvents | [1] |

| Storage Conditions | 2-8°C, Hygroscopic, store under inert atmosphere | [2] |

| InChI Key | KGBVTRPJPQHXSU-UHFFFAOYSA-N | [1] |

| SMILES | N.Cc1ccc(c(O)c1)S(=O)(=O)O | [4] |

Synthesis Pathway: A Proposed Protocol

Caption: Proposed two-step synthesis workflow for the target compound.

Experimental Protocol

Disclaimer: This protocol is a proposed methodology. All laboratory work should be conducted under a chemical fume hood with appropriate personal protective equipment (PPE).

Step 1: Sulfonation of m-Cresol

-

Causality: m-Cresol is an activated aromatic ring due to the electron-donating effects of the hydroxyl (-OH) and methyl (-CH₃) groups. Both are ortho, para-directing. Sulfonation is expected to occur at position 6 (ortho to -OH, meta to -CH₃) or position 2 (ortho to both), with the latter being sterically hindered. The primary product under controlled conditions is often the kinetically favored ortho-sulfonated product. Using concentrated sulfuric acid provides the electrophile (SO₃).

-

Methodology:

-

To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 1 mole of m-cresol.

-

Cool the flask in an ice bath to 0-5°C.

-

Slowly add 1.1 moles of concentrated sulfuric acid (98%) dropwise via the dropping funnel, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours or until reaction completion is confirmed by TLC.

-

The reaction mixture, containing the free acid (2-Hydroxy-4-methylbenzenesulphonic acid), is used directly in the next step.

-

Step 2: Neutralization and Isolation

-

Causality: The sulfonic acid product is a strong acid and will readily react with a base like ammonium hydroxide in a classic acid-base neutralization to form the corresponding ammonium salt. The salt is typically less soluble than the free acid in certain solvent systems, allowing for its isolation via crystallization. This principle is supported by patents describing the formation of sulfonic acid salts.[5]

-

Methodology:

-

Cool the reaction mixture from Step 1 in an ice bath.

-

Slowly and carefully add a concentrated ammonium hydroxide solution (28-30%) until the pH of the solution is neutral (pH ~7). This step is highly exothermic and must be done with caution.

-

The ammonium salt may precipitate upon neutralization. If not, the solution can be concentrated under reduced pressure to induce crystallization.

-

Cool the resulting slurry and collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of ice-cold ethanol to remove unreacted starting material and impurities.

-

Dry the product under vacuum at a low temperature (e.g., 40-50°C) to yield the final this compound salt.

-

Applications and Research Significance

The utility of this compound spans several areas, from industrial materials to pharmaceutical analysis.

-

Materials Science: It has been identified as a doping agent for E-glass fabric, where its ionic nature can be leveraged to enhance electronic conductivity.[1]

-

Surfactant Chemistry: The molecule possesses both a hydrophobic part (the methyl-substituted benzene ring) and a hydrophilic part (the ionic sulfonate group), suggesting potential applications as a surfactant or emulsifier in various formulations.[1]

-

Pharmaceutical Analysis: As a known impurity of Policresulen, the ability to synthesize and isolate this compound is vital for analytical purposes.[3] It serves as a reference standard for developing and validating analytical methods (e.g., HPLC) to ensure the purity and safety of the final drug product.

-

Organic Synthesis: Its multifunctional structure makes it a versatile intermediate for further chemical modifications.[1] The hydroxyl, sulfonate, and aromatic ring can all serve as handles for subsequent reactions.

-

Agrochemicals: Related toluenesulfonic acid derivatives have been noted for their use as animal drugs, suggesting a potential area for further research and development.[1]

Analytical Characterization (Expected)

While specific spectral data for this compound was not found in the initial search, a standard analytical characterization workflow would include the following techniques. The expected results are predicted based on the known structure.

-

¹H NMR: Aromatic protons would appear as multiplets in the 6.5-8.0 ppm range. A singlet corresponding to the methyl group protons would be expected around 2.0-2.5 ppm. The protons of the hydroxyl and ammonium groups are exchangeable and may appear as broad singlets or may not be observed depending on the solvent and concentration.

-

¹³C NMR: Signals for the seven distinct carbon atoms would be present, with aromatic carbons in the 110-160 ppm range and the methyl carbon appearing upfield (~20 ppm).

-

FT-IR Spectroscopy: Characteristic absorption bands would confirm functional groups: a broad peak around 3200-3500 cm⁻¹ (O-H stretch), peaks around 3000-3200 cm⁻¹ (N-H stretch of NH₄⁺), sharp peaks for aromatic C-H stretches (~3030 cm⁻¹), and strong, characteristic peaks for the sulfonate group (S=O stretches) around 1040 cm⁻¹ and 1180 cm⁻¹.

-

Mass Spectrometry: Analysis would show the molecular ion of the free acid (C₇H₈O₄S) at m/z 188, with the ammonium salt dissociating in the ion source.

Safety and Handling

Safety data for sulfonic acids can vary, but due to the presence of the strongly acidic sulfonate group, it is prudent to handle this compound with care. Safety data sheets for structurally related sulfonic acids indicate potential hazards.[6][7]

-

Primary Hazards: The compound should be treated as potentially corrosive. It may cause skin irritation or burns and serious eye damage.[6][7] Inhalation of dust may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.[6]

-

Handling: Avoid generating dust. Do not get in eyes, on skin, or on clothing. Do not ingest. Wash hands thoroughly after handling.[6]

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6][7]

-

Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6][7]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, consistent with the recommended 2-8°C.[2] The hygroscopic nature of the compound requires protection from moisture.

References

-

2-Hydroxy-4-methylbenzenesulfonic Acid Ammonium Salt | 79093-71-3. (n.d.). Pharmaffiliates. [Link]

-

Rajanna, K., et al. (2014). Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium. Scientific Research Publishing. [Link]

- Milner, D.W., & Holdsworth, E.C. (1952). Preparation of salts of benzene sulfonic acid. U.S.

-

Clarke, H.T., & Dreger, E.E. (n.d.). ACID AMMONIUM o-SULFOBENZOATE. Organic Syntheses Procedure. [Link]

Sources

- 1. CAS 79093-71-3: Benzenesulfonic acid, 2-hydroxy-4-methyl-,… [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2-Hydroxy-4-methylbenzenesulfonic Acid Ammonium Salt [lgcstandards.com]

- 4. 2-Hydroxy-4-methylbenzenesulfonic Acid Ammonium Salt [lgcstandards.com]

- 5. US2607801A - Preparation of salts of benzene sulfonic acid - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

Technical Monograph: Nomenclature and Synonymy of Ammonium m-Cresol-6-sulfonate

[1]

Executive Technical Summary

Ammonium m-Cresol-6-sulfonate is a specialized aromatic sulfonate salt primarily utilized as a pharmaceutical intermediate and reference standard in the analysis of Policresulen .[1][2][3] Chemically, it is the ammonium salt of the sulfonic acid derivative of m-cresol (3-methylphenol).[1][2]

Its nomenclature is a frequent source of ambiguity due to the conflict between "parent-based" numbering (derived from cresol) and "priority-based" numbering (derived from benzenesulfonic acid).[1] This guide resolves these ambiguities through rigorous structural analysis.

| Core Identity | Details |

| Systematic Name | Ammonium 2-hydroxy-4-methylbenzenesulfonate |

| Traditional Name | Ammonium m-cresol-6-sulfonate |

| CAS Registry Number | 79093-71-3 |

| Molecular Formula | C₇H₇O₄S[1][2][3][4][5][6][7] · NH₄ (C₇H₁₁NO₄S) |

| Molecular Weight | 205.23 g/mol |

| Primary Application | Impurity standard for Policresulen; Organic synthesis intermediate |

Structural Elucidation & Nomenclature Logic

The naming confusion arises from two distinct IUPAC-compliant strategies: retaining the phenolic skeleton versus prioritizing the sulfonic acid functional group.[1][8]

The "Cresol" Perspective (Traditional)

In this system, the molecule is viewed as a derivative of m-Cresol (3-methylphenol).[1][2]

-

Substituent 1: Methyl group at position 3 (defining meta-cresol).[1][2]

-

Substituent 2: Sulfonic acid group introduced at position 6.[1][2][3][5][8][9][10]

The "Benzenesulfonic Acid" Perspective (Systematic)

According to current IUPAC priority rules, a sulfonic acid group (-SO₃H) has higher nomenclature priority than a hydroxyl group (-OH) or a methyl group (-CH₃).[1]

-

Substituent 1: Hydroxyl group (-OH).[1][2] Relative to SO₃H at 1, the OH at the adjacent carbon becomes position 2.[1][8]

-

Substituent 2: Methyl group (-CH₃).[1][2] Relative to SO₃H at 1, the methyl group falls at position 4.[1][8]

-

Result: 2-Hydroxy-4-methylbenzenesulfonic acid.[1][3][5][6][9][10][11][12]

Visualizing the Numbering Shift

The following diagram illustrates the mapping between the two numbering systems, proving their structural equivalence.

Figure 1: Logical derivation of the systematic nomenclature from the traditional cresol structure.

Comprehensive Synonymy & Identifiers

Researchers must verify the identity of reagents using CAS numbers rather than names, as "cresol sulfonic acid" can refer to multiple isomers (e.g., p-cresol derivatives).[1][2][8]

Validated Synonyms List

| Category | Synonym / Identifier | Notes |

| Systematic (IUPAC) | Ammonium 2-hydroxy-4-methylbenzenesulfonate | Preferred for publications.[1] |

| Semi-Systematic | 2-Hydroxy-4-methylbenzenesulfonic acid ammonium salt | Common in vendor catalogs.[1] |

| Traditional | Ammonium m-cresol-6-sulfonate | Common in historical literature.[1][2] |

| Pharmaceutical | Policresulen Impurity 5 Ammonium Salt | Reference to USP/EP pharmacopeial contexts.[1][2][8] |

| Structural | 4-Methyl-2-sulfophenol ammonium salt | Rare, but chemically accurate.[1] |

Registry Numbers[1][2]

| Registry | Identifier | Context |

| CAS (Salt) | 79093-71-3 | Specific to the Ammonium salt.[1][2][3][4][5][6][7][11][12] |

| CAS (Free Acid) | 22356-80-5 | The protonated form (m-cresol-6-sulfonic acid).[1][2] |

| PubChem CID | N/A (Salt specific) | Search by parent acid CID often required.[1][2][8] |

| InChI Key | KGBVTRPJPQHXSU-UHFFFAOYSA-N | Unique digital signature for the salt. |

Isomeric Disambiguation

In the synthesis of Policresulen or general cresol sulfonation, multiple isomers can form. It is critical to distinguish the target compound from its isomers.[1][2][8]

-

Target: m-Cresol-6-sulfonic acid (2-Hydroxy-4-methylbenzenesulfonic acid).[1][5][9][10]

-

Isomer: m-Cresol-4-sulfonic acid (4-Hydroxy-2-methylbenzenesulfonic acid).[1]

Self-Validation Protocol: To verify you have the "6-sulfonate" (IUPAC: 2-hydroxy-4-methyl) and not the "4-sulfonate":

-

Check ¹H NMR: The aromatic protons in the 6-sulfonate (2-hydroxy-4-methyl) are typically singlets (or weak doublets) due to being para to each other on the ring (positions 3 and 6 relative to SO3H at 1? No, positions 3 and 6 on the original ring are occupied/adjacent.[1][2][8] Let's trace: In 2-hydroxy-4-methylbenzenesulfonic acid, protons are at C3 and C5.[1] C3 is between OH and Me.[1][2][8] C5 is adjacent to SO3H and Me.[1][2][8] They are meta to each other).

-

2-Hydroxy-4-methyl (Target): Protons are meta to each other (Position 3 and 5).[1][2] Expect meta-coupling (J ~ 1-3 Hz).

-

4-Hydroxy-2-methyl (Isomer): Protons are at positions 5 and 6.[1][2] They are ortho to each other. Expect ortho-coupling (J ~ 8 Hz).

-

Rule: If NMR shows a large ortho-coupling constant (~8Hz), you likely have the wrong isomer.[1][2][8]

-

Synthesis & Application Context

Role in Policresulen Chemistry

Policresulen is a condensation polymer formed by reacting m-cresol-6-sulfonic acid with formaldehyde.[1][2] The ammonium salt (CAS 79093-71-3) serves as a critical Reference Standard for quality control to quantify unreacted monomer or degradation products in the final pharmaceutical formulation.[1][2]

Figure 2: The synthesis pathway showing the origin of the ammonium salt reference standard.

Handling Protocols

References

-

LGC Standards. Ammonium m-Cresol-6-sulfonate Product Specification. Retrieved from

-

Axios Research. m-Cresol-6-sulfonic Acid - CAS 22356-80-5 Data Sheet. Retrieved from

-

Sigma-Aldrich. 2-Hydroxy-4-methylbenzenesulphonic acid (ammonium) CAS 79093-71-3.[1][6] Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for m-Cresol. Retrieved from [1][2][8]

-

European Pharmacopoeia (Ph.[1][2][8] Eur.). Policresulen Monograph: Impurity Standards. (Reference to standard regulatory text).

Sources

- 1. Ammonium m-Cresol-6-sulfonate | LGC Standards [lgcstandards.com]

- 2. M-Cresol | CH3C6H4OH | CID 342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Policresulen ammonium salt (m-Cresol-6-sulfonic Acid Ammonium Salt) - SRIRAMCHEM [sriramchem.com]

- 4. m-Cresol-6-sulfonic Acid - CAS - 22356-80-5 | Axios Research [axios-research.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 2-Hydroxy-4-methylbenzenesulphonic acid (ammonium) | 79093-71-3 [sigmaaldrich.com]

- 7. 79093-71-3|Ammonium 2-hydroxy-4-methylbenzenesulfonate|BLD Pharm [bldpharm.com]

- 8. m-Cresol - Wikipedia [en.wikipedia.org]

- 9. m-Cresol-6-sulfonic Acid - SRIRAMCHEM [sriramchem.com]

- 10. tlcstandards.com [tlcstandards.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. Ammonium m-Cresol-6-sulfonate | CAS No- 79093-71-3 | NA [chemicea.com]

An In-depth Technical Guide to the Solubility of 2-Hydroxy-4-methylbenzenesulphonic Acid Ammonium in Water vs. Methanol

This guide provides a comprehensive analysis of the solubility characteristics of 2-Hydroxy-4-methylbenzenesulphonic acid ammonium, a compound of interest in various chemical and pharmaceutical applications. We will delve into the theoretical underpinnings of its solubility in two common polar solvents, water and methanol, and provide a practical framework for the experimental determination of its solubility. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical properties of this molecule.

Introduction to this compound

This compound is an organic salt with a multifaceted chemical structure that dictates its physical and chemical properties.[1] The molecule consists of a substituted benzene ring functionalized with a hydroxyl (-OH) group, a methyl (-CH₃) group, and a sulphonic acid (-SO₃H) group, which is present as its ammonium salt (-SO₃⁻NH₄⁺). The presence of these functional groups, particularly the ionic ammonium sulphonate and the hydrogen-bonding capable hydroxyl group, suggests a high affinity for polar solvents.[1]

The interplay of these groups governs the compound's interactions with its environment, making a thorough understanding of its solubility crucial for applications ranging from a doping agent for improving electronic conductivity to its use in animal drugs.[1]

Caption: Molecular structure of this compound.

Theoretical Principles of Solubility: A "Like Dissolves Like" Perspective

The adage "like dissolves like" is a fundamental principle in chemistry that provides a strong predictive tool for solubility.[2] This rule is predicated on the idea that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility is governed by a combination of ionic interactions and hydrogen bonding.

-

Polarity and Dielectric Constant: Both water and methanol are polar protic solvents, characterized by significant dipole moments and the ability to act as hydrogen bond donors. A solvent's polarity and high dielectric constant are crucial for dissolving ionic compounds, as they can effectively shield the electrostatic attraction between the cation (NH₄⁺) and the anion (R-SO₃⁻), facilitating their dissociation and solvation.

-

Hydrogen Bonding: The presence of the hydroxyl (-OH) group on the benzene ring and the oxygen atoms of the sulphonate group allows for extensive hydrogen bonding with both water and methanol molecules.[3] This is a powerful intermolecular force that significantly contributes to the dissolution of the compound.

-

Ionic Interactions: As an ammonium salt, the compound readily dissociates in polar solvents into the ammonium cation (NH₄⁺) and the 2-hydroxy-4-methylbenzenesulphonate anion. These ions are then surrounded by solvent molecules in a process called solvation (or hydration in the case of water), which is an energetically favorable process that drives solubility.[3]

Comparative Solubility Analysis: Water vs. Methanol

While both water and methanol are excellent polar solvents, their subtle differences in molecular structure and properties lead to a nuanced comparison of their solvating power for this compound.

Water as a Solvent: Water is a highly polar molecule with the ability to form an extensive three-dimensional network of hydrogen bonds. This makes it an exceptional solvent for ionic and polar compounds. The small size of water molecules allows them to efficiently pack around the ions and polar groups of the solute, leading to strong solvation.

Methanol as a Solvent: Methanol (CH₃OH) is also a polar protic solvent, capable of hydrogen bonding. However, the presence of the methyl group introduces a nonpolar character to the molecule. This nonpolar region can influence its interaction with solutes. While methanol is a good solvent for many polar organic molecules, its lower dielectric constant compared to water suggests it may be slightly less effective at solvating and separating ions.

Expected Outcome: It is anticipated that this compound will exhibit high solubility in both water and methanol. However, due to water's higher polarity, greater capacity for hydrogen bonding, and higher dielectric constant, it is predicted to be the superior solvent for this compound. The dissolution in water is likely to be more energetically favorable, resulting in a higher solubility limit compared to methanol.

Caption: Predicted solute-solvent interactions and solubility outcomes.

Experimental Protocol for Quantitative Solubility Determination

To empirically determine and compare the solubility of this compound in water and methanol, the equilibrium solubility method is recommended. This method involves saturating the solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (high purity)

-

Deionized water

-

Methanol (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Centrifuge

-

UV-Vis Spectrophotometer or HPLC system

-

Syringe filters (0.45 µm)

Step-by-Step Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to separate sealed flasks containing a known volume of deionized water and methanol, respectively. The presence of undissolved solid is crucial to ensure saturation.

-

Place the flasks in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

-

Quantification of Dissolved Solute:

-

Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantify the concentration of the solute using a pre-validated analytical method, such as UV-Vis spectrophotometry (if the compound has a suitable chromophore) or High-Performance Liquid Chromatography (HPLC) for greater specificity and accuracy.

-

-

Data Analysis and Reporting:

-

Calculate the solubility of this compound in each solvent, typically expressed in units of mg/mL, g/100 mL, or mol/L.

-

Repeat the experiment at different temperatures to investigate the temperature dependence of solubility.

-

Caption: Experimental workflow for equilibrium solubility determination.

Summary of Solvent Properties and Expected Solubility

| Property | Water (H₂O) | Methanol (CH₃OH) | Rationale for Impact on Solubility |

| Molar Mass ( g/mol ) | 18.02 | 32.04 | Smaller solvent molecules can generally solvate ions more efficiently. |

| Dielectric Constant (at 20°C) | ~80.1 | ~33.0 | A higher dielectric constant better shields ionic charges, promoting dissolution of salts. |

| Polarity | High | High | Both are polar, favoring the dissolution of the polar and ionic solute. |

| Hydrogen Bonding | Extensive (donor and acceptor) | Significant (donor and acceptor) | Strong hydrogen bonding between solute and solvent is a primary driver of solubility. |

| Expected Solubility | Higher | High, but likely lower than water | Water's superior polarity and dielectric constant are expected to result in greater solubility. |

Conclusion

The molecular structure of this compound, with its ionic ammonium sulphonate group and polar hydroxyl group, strongly indicates its affinity for polar solvents like water and methanol. A theoretical analysis based on fundamental principles of solute-solvent interactions predicts that while the compound will be soluble in both solvents, it will exhibit a higher solubility in water due to water's greater polarity, higher dielectric constant, and more extensive hydrogen-bonding network. For definitive quantitative data, a rigorous experimental determination using a method such as the equilibrium solubility protocol is essential. The insights provided in this guide offer a robust framework for both predicting and empirically verifying the solubility behavior of this compound, aiding in its effective application in research and development.

References

- Solubility test for Organic Compounds. (2024, September 24).

- CAS 79093-71-3: Benzenesulfonic acid, 2-hydroxy-4-methyl-, ammonium salt (1:1). (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.).

- Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. (n.d.).

- 2-hydroxy-4-methylbenzenesulphonic acid | 22356-80-5 - ChemicalBook. (2025, October 23).

- 2-Hydroxy-4-methylbenzenesulfonic Acid Ammonium Salt - LGC Standards. (n.d.).

- 79093-71-3|Ammonium 2-hydroxy-4-methylbenzenesulfonate|BLD Pharm. (n.d.).

- CAS No : 79093-71-3 | Product Name : 2-Hydroxy-​4-​methylbenzenesulfonic Acid Ammonium Salt | Pharmaffiliates. (n.d.).

- Solute- Solvent Interaction - Walsh Medical Media. (2021, July 29).

- Solute-Solvent Interactions Definition - Intro to Chemistry Key Term - Fiveable. (2025, August 15).

- Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse - PMC. (n.d.).

- N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide | C13H13NO3S | CID 284336. (n.d.).

- 2-Hydroxy-4-methylbenzenesulphonic acid - SIELC Technologies. (2018, May 17).

- 2-Hydroxy-4-methylbenzenesulphonic acid (ammonium) | 79093-71-3 - Sigma-Aldrich. (n.d.).

- Dependence of solute solubility parameters on solvent polarity - PubMed. (n.d.).

- 2 Solute Solvent Interaction | PDF - Scribd. (n.d.).

- CAS No : 22356-80-5 | Product Name : 2-Hydroxy-4-methylbenzenesulfonic Acid. (n.d.).

- CAS 1331-61-9: Ammonium dodecylbenzenesulfonate - CymitQuimica. (n.d.).

- 2-Hydroxy-4-methylbenzoic acid - the NIST WebBook. (n.d.).

- Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium - Scientific Research Publishing. (n.d.).

- (PDF) Solubility of ammonia in liquid mixtures of (water + methanol) - ResearchGate. (2020, June 18).

- Ammonia 4M methanol 7664-41-7 - Sigma-Aldrich. (n.d.).

Sources

Technical Whitepaper: Comparative Analysis of 2-Hydroxy-4-methylbenzenesulphonic Acid and its Ammonium Salt

The following technical guide details the structural, physicochemical, and functional distinctions between 2-Hydroxy-4-methylbenzenesulphonic acid and its ammonium salt.

Executive Summary

This guide analyzes the critical differences between 2-Hydroxy-4-methylbenzenesulphonic acid (the free acid) and Ammonium 2-hydroxy-4-methylbenzenesulfonate (the ammonium salt). While the free acid serves as a high-reactivity intermediate in pharmaceutical synthesis (specifically Policresulen) and a primary electrolyte in tin electroplating, the ammonium salt functions primarily as a stable analytical reference standard and a specialized doping agent.

For researchers in drug development, the distinction is vital: the acid is a raw material and active monomer, whereas the salt is a critical tool for Quality Control (QC) and impurity profiling.

Chemical Identity & Structural Dynamics

The core difference lies in the protonation state of the sulfonate group. The free acid possesses a strongly acidic proton (

Structural Comparison

| Feature | Free Acid | Ammonium Salt |

| IUPAC Name | 2-Hydroxy-4-methylbenzenesulfonic acid | Ammonium 2-hydroxy-4-methylbenzenesulfonate |

| Common Name | Ammonium | |

| CAS Number | 22356-80-5 | 79093-71-3 |

| Molecular Formula | ||

| Molecular Weight | 188.20 g/mol | 205.23 g/mol |

| Structure | Benzene ring substituted with:1-SO | Benzene ring substituted with:1-SO |

| Acidity (pKa) | ~ -0.2 (Sulfonic group)~ 10.0 (Phenolic OH) | ~ 9.3 (Ammonium ion)~ 10.0 (Phenolic OH) |

Isomer Specificity

It is crucial to distinguish this isomer from its structural analog, 4-hydroxy-2-methylbenzenesulfonic acid (derived from

Physicochemical Properties[2][5][6][7][8][9]

The transition from free acid to ammonium salt dramatically alters physical handling requirements and stability profiles.

Comparative Properties Table

| Property | 2-Hydroxy-4-methylbenzenesulphonic Acid | Ammonium Salt |

| Physical State | Hygroscopic solid or viscous liquid (syrup) | White crystalline powder |

| Solubility | Highly soluble in water, alcohols, polar organics | Soluble in water; limited solubility in non-polar organics |

| Hygroscopicity | High (Rapidly absorbs atmospheric moisture) | Low to Moderate (Stable under ambient conditions) |

| Corrosivity | Corrosive (Causes burns, attacks metals) | Irritant (Safer handling profile) |

| Thermal Stability | Prone to desulfonation at high temperatures (>120°C) | Stable up to decomposition point (releases NH |

| pH (1% aq.[1] soln) | < 1.0 (Strong Acid) | ~ 4.5 - 6.0 (Weakly Acidic) |

Synthesis & Manufacturing Workflows

The synthesis of the acid involves electrophilic aromatic substitution, while the salt is generated via a thermodynamic neutralization step.

DOT Diagram: Synthesis & Conversion Pathway

Caption: Workflow for the synthesis of 2-Hydroxy-4-methylbenzenesulphonic acid from m-cresol and its subsequent conversion to the ammonium salt.

Experimental Protocols

Protocol A: Synthesis of the Free Acid

Objective: Sulfonation of

-

Reagents:

-Cresol (99%), Sulfuric Acid (98%). -

Procedure:

-

Charge

-cresol into a glass-lined reactor. -

Cool to 20–30°C (Low temperature favors ortho-sulfonation relative to OH).

-

Slowly add Sulfuric Acid (1.05 eq) dropwise over 2 hours, maintaining temp < 40°C.

-

Note: Higher temperatures (>100°C) favor the thermodynamic 4-sulfonic acid isomer.

-

Stir for 12 hours at ambient temperature.

-

Purification: The reaction mass is often used directly in plating. For high purity, recrystallize from concentrated HCl or use preparative HPLC.

-

Protocol B: Conversion to Ammonium Salt

Objective: Preparation of the analytical standard.

-

Reagents: Pure Free Acid, Ammonium Hydroxide (28%

). -

Procedure:

-

Dissolve the Free Acid in a minimum volume of water.

-

Cool solution to 0–5°C in an ice bath.

-

Add Ammonium Hydroxide dropwise until pH reaches 6.0–7.0.

-

Concentrate the solution under vacuum (Rotavap) at < 50°C.

-

Induce crystallization by adding cold Ethanol or Acetone.

-

Filter the white precipitate and dry in a desiccator.

-

Industrial & Pharmaceutical Applications[10]

Drug Development (Policresulen)

-

The Acid (Active Monomer): The free acid is the primary building block for Policresulen , a hemostatic and antiseptic drug formed by the condensation of

-cresol sulfonic acid with formaldehyde. The reactivity of the sulfonic acid group is essential for the polymerization process. -

The Salt (Impurity Standard): In pharmaceutical QC, the ammonium salt (CAS 79093-71-3) is used as a Reference Standard to quantify unreacted monomer or degradation products in the final drug formulation. It allows for precise HPLC calibration without the handling difficulties of the hygroscopic free acid.

Electroplating (Tin)[6]

-

The Acid (Electrolyte): Used in "Ferrostan" or acid tin plating baths. It acts as the conductive electrolyte and prevents the hydrolysis of stannous ions (

). It provides the acidic environment necessary for metal deposition.[2] -

The Salt (Additive): Rarely used as the primary electrolyte but may serve as a doping agent or buffer to modify the grain structure of the tin deposit (grain refiner).

Logical Relationship Diagram

Caption: Functional divergence: The acid drives synthesis and industrial processes, while the salt ensures quality and analytical precision.

Analytical Characterization

For researchers characterizing these compounds, the following HPLC method distinguishes the salt (as a standard) from the acid matrix.

Method: Reverse Phase HPLC[3]

-

Column: C18 (e.g., 250mm x 4.6mm, 5µm)

-

Mobile Phase: Acetonitrile : Buffer (Phosphate pH 2.5) [20:80 v/v]

-

Note: Low pH suppresses the ionization of the sulfonic group, improving retention.

-

-

Detection: UV at 280 nm (aromatic ring absorption).

-

Differentiation: The ammonium salt will elute at the same retention time as the free acid (since the salt dissociates in the mobile phase), but it allows for accurate weighing of the standard due to its non-hygroscopic nature.

References

-

PubChem. (2025). 4-Hydroxy-2-methylbenzenesulfonic acid (Isomer comparison). National Library of Medicine. Retrieved from [Link]

-

SIELC Technologies. (2018).[3] HPLC Separation of 2-Hydroxy-4-methylbenzenesulphonic acid. Retrieved from [Link]

Sources

Navigating the Safety Profile of Ammonium 2-hydroxy-4-methylbenzenesulphonate: A Technical Guide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals on the Safe Handling, Storage, and Disposal of Ammonium 2-hydroxy-4-methylbenzenesulphonate, with an Emphasis on Risk Mitigation through Analogue Compound Data.

Disclaimer: No specific Safety Data Sheet (SDS) for Ammonium 2-hydroxy-4-methylbenzenesulphonate (CAS No. 79093-71-3) is readily available in the public domain. This technical guide has been meticulously compiled by extrapolating data from structurally similar compounds, namely Ammonium p-toluenesulfonate and Ammonium Sulphate , and by considering the influence of the hydroxyl group on the aromatic ring through data on cresols (methylphenols) . This document is intended to provide a comprehensive safety overview and should be used in conjunction with a thorough risk assessment for any specific laboratory or manufacturing process.

Introduction: Understanding the Compound and the Need for a Derived Safety Profile

Ammonium 2-hydroxy-4-methylbenzenesulphonate is a substituted aromatic sulphonic acid salt. Its structure combines an ammonium cation with an anion derived from a sulphonated cresol. The absence of a dedicated SDS necessitates a proactive and scientifically grounded approach to hazard assessment. For researchers and drug development professionals, understanding the potential risks associated with this compound is paramount for ensuring a safe working environment and the integrity of their research.

This guide provides a detailed analysis of the anticipated hazards, handling protocols, and emergency procedures for Ammonium 2-hydroxy-4-methylbenzenesulphonate. By examining the safety profiles of its structural analogues, we can construct a robust and precautionary framework for its use. The primary analogues used in this assessment are:

-

Ammonium p-toluenesulfonate: Shares the ammonium salt of a methylated benzenesulphonic acid structure, providing a strong baseline for the properties of the sulphonate group and its salt.

-

Ammonium Sulphate: Provides general toxicological and handling information for ammonium salts.

-

Cresols (methylphenols): The aromatic core of the target molecule is a cresol. Data on cresols is crucial for understanding the potential influence of the hydroxyl group on the compound's reactivity and toxicity.[1][2][3]

Hazard Identification and Classification: A Composite Assessment

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and data from analogue compounds, Ammonium 2-hydroxy-4-methylbenzenesulphonate is anticipated to possess the following hazards:

| Hazard Class | Hazard Category | GHS Hazard Statement | Basis of Classification (Analogue Compound) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Ammonium p-toluenesulfonate, Cresols |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Ammonium p-toluenesulfonate, Cresols |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | H335: May cause respiratory irritation | Ammonium p-toluenesulfonate, Cresols |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Ammonium Sulphate |

| Acute Aquatic Toxicity | Category 3 | H402: Harmful to aquatic life | Ammonium Sulphate |

Signal Word: Warning

Hazard Pictograms:

Causality Behind the Hazard Assessment:

The primary hazards are anticipated to be irritation to the skin, eyes, and respiratory tract. Aromatic sulphonic acids and their salts are known to be irritants.[4] The presence of the hydroxyl group on the benzene ring, analogous to cresols, can enhance these irritant properties and may introduce corrosive potential, especially at high concentrations or with prolonged contact.[1][2][3] While ammonium sulphate itself has low acute toxicity, it is classified as harmful if swallowed, and this classification is conservatively applied here.[5]

First-Aid Measures: A Step-by-Step Emergency Response Protocol

Immediate and appropriate first aid is critical in the event of an exposure. The following protocols are based on best practices for handling irritant and potentially corrosive chemicals.

Experimental Protocol: First-Aid Response

-

General Advice:

-

Move the victim from the source of exposure to a safe area with fresh air.

-

Remove all contaminated clothing and shoes immediately.

-

Show this safety guide to the attending medical personnel.

-

-

In Case of Eye Contact:

-

Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing of the entire surface.

-

Seek immediate medical attention.

-

-

In Case of Skin Contact:

-

Wash the affected area immediately and thoroughly with soap and plenty of water.

-

If irritation persists, seek medical attention.

-

-

In Case of Inhalation:

-

If the person has inhaled dust or aerosols, move them to fresh air.

-

If breathing is difficult or has stopped, provide artificial respiration.

-

Seek immediate medical attention.

-

-

In Case of Ingestion:

-

Do NOT induce vomiting.

-

If the person is conscious, rinse their mouth with water.

-

Have the person drink one or two glasses of water to dilute the substance.

-

Seek immediate medical attention.

-

Handling and Storage: Proactive Measures for a Safe Laboratory Environment

Proper handling and storage procedures are fundamental to minimizing the risk of exposure.

Handling:

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when generating dust or aerosols.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.

-

-

Hygiene Practices: Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling the compound.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases. The hydroxyl group on the aromatic ring increases its reactivity towards electrophilic substitution, and the ammonium salt can react with strong bases to release ammonia gas.[6][7][8]

Physical and Chemical Properties: A Data-Driven Overview

The following table summarizes the anticipated physical and chemical properties of Ammonium 2-hydroxy-4-methylbenzenesulphonate based on its structure and data from its analogues.

| Property | Anticipated Value/Observation | Rationale/Analogue Data |

| Appearance | White to off-white crystalline solid | Based on Ammonium p-toluenesulfonate and Ammonium Sulphate. |

| Odour | Odourless to faint phenolic odour | The ammonium salt is typically odourless, but the cresol-like structure may impart a faint phenolic smell. |

| Solubility in Water | Soluble | Ammonium salts and sulphonates are generally water-soluble. |

| Melting Point | Decomposes at elevated temperatures | Similar to Ammonium Sulphate. |

| pH | Acidic to neutral in aqueous solution | Aromatic sulphonic acids are strong acids; however, the ammonium salt of a strong acid will have a slightly acidic pH. |

Stability and Reactivity: Understanding Potential Chemical Interactions

-

Chemical Stability: The compound is expected to be stable under normal laboratory conditions.

-

Conditions to Avoid: Avoid exposure to high temperatures, moisture, and incompatible materials.

-

Incompatible Materials:

-

Strong Oxidizing Agents: Can cause vigorous reactions.

-

Strong Bases: Will liberate ammonia gas.

-

-

Hazardous Decomposition Products: Upon thermal decomposition, may produce oxides of carbon, nitrogen, and sulphur, as well as ammonia.

Toxicological Information: Extrapolating from Analogue Data

A comprehensive toxicological profile is not available for Ammonium 2-hydroxy-4-methylbenzenesulphonate. The following information is inferred from its structural components and analogues.

-

Acute Toxicity:

-

Oral: Likely to be harmful if swallowed, based on data for ammonium sulphate (LD50 for rat is in the range of 2000-4250 mg/kg).[9]

-

Dermal: Expected to have low dermal toxicity, but can cause skin irritation.

-

Inhalation: Dust or aerosols may cause respiratory tract irritation.

-

-

Skin Corrosion/Irritation: Expected to be a skin irritant. The presence of the hydroxyl group may enhance this effect, similar to cresols which can be corrosive at high concentrations.[1][2][3]

-

Serious Eye Damage/Irritation: Expected to cause serious eye irritation.

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin. However, the absence of data does not mean the absence of hazard.

Ecological Information: Assessing the Environmental Impact

-

Toxicity to Aquatic Life: Ammonium sulphate is classified as harmful to aquatic life.[10] Therefore, it is prudent to consider Ammonium 2-hydroxy-4-methylbenzenesulphonate as potentially harmful to aquatic organisms.

-

Persistence and Degradability: Aromatic sulphonic acids can be resistant to biodegradation.[11]

-

Bioaccumulation: The compound is not expected to bioaccumulate significantly.

Disposal Considerations: Responsible Waste Management

-

Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

-

Do not allow the material to enter drains or waterways.

Visualization of Safety Protocols

Workflow for Handling a Spill

Caption: A stepwise workflow for the safe response to a spill of Ammonium 2-hydroxy-4-methylbenzenesulphonate.

Logical Hierarchy of Hazard Controls

Caption: The hierarchy of controls for mitigating hazards associated with chemical handling, from most to least effective.

Conclusion: A Commitment to Safety Through Scientific Rigor

In the absence of a specific Safety Data Sheet for Ammonium 2-hydroxy-4-methylbenzenesulphonate, a cautious and informed approach to safety is essential. By leveraging data from structurally similar compounds, this guide provides a robust framework for researchers and drug development professionals to handle this chemical responsibly. The principles of good laboratory practice, including the consistent use of appropriate personal protective equipment and engineering controls, remain the cornerstone of a safe working environment. Continuous risk assessment and adherence to institutional safety protocols are paramount when working with any chemical for which complete hazard information is not available.

References

-

Cresols | ToxFAQs™ | ATSDR. (n.d.). Retrieved from [Link]

-

CRESOLS (mixed isomers) HAZARD SUMMARY. (2007). New Jersey Department of Health. Retrieved from [Link]

-

Cresol. (n.d.). In Wikipedia. Retrieved from [Link]

-

Toxicological Profile for Cresols. (1992). Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link]

-

Reactivity comparison of phenol and toluene towards electrophilic substitution. (2018, June 29). Chemistry Stack Exchange. Retrieved from [Link]

-

Why is phenol more reactive towards electrophilic reagents than toluene? (n.d.). Quora. Retrieved from [Link]

-

Cresol/Cresylic Acid. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

-

What is the order of decreasing reactivity to electrophilic reagents phenol, chlorobenzene, benzene, toluene? (n.d.). Quora. Retrieved from [Link]

-

GRANULAR AMMONIUM SULPHATE Safety Data Sheet. (2025, March 17). Horticentre. Retrieved from [Link]

-

Toxicity and ecotoxicity of sulfonic acids: Structure-activity relationship. (1994, June 1). Semantic Scholar. Retrieved from [Link]

-

AMMONIUM SULFATE CAS N°: 7783-20-2. (2006, April 18). OECD SIDS. Retrieved from [Link]

-

Benzenesulfonic acid, ammonium salt | C6H9NO3S | CID 88040. (n.d.). PubChem. Retrieved from [Link]

-

Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. (2022, February 1). ACS Publications. Retrieved from [Link]

-

Sulfonic Acids. (n.d.). ResearchGate. Retrieved from [Link]

-

Why does a hydroxyl group decrease the acidity of an Aromatic ring? (2023, September 22). Chemistry Stack Exchange. Retrieved from [Link]

-

Effects of Hydroxyl Group on the Interaction of Carboxylated Flavonoid Derivatives with S. Cerevisiae α-Glucosidase. (n.d.). PMC. Retrieved from [Link]

Sources

- 1. Cresols | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 2. nj.gov [nj.gov]

- 3. Cresol - Wikipedia [en.wikipedia.org]

- 4. aksci.com [aksci.com]

- 5. chemicalmarket.net [chemicalmarket.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. quora.com [quora.com]

- 8. echemi.com [echemi.com]

- 9. angenechemical.com [angenechemical.com]

- 10. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

- 11. researchgate.net [researchgate.net]

Technical Assessment: Thermal Stability & Characterization of Ammonium 2-Hydroxy-4-Methylbenzenesulfonate

Topic: (CAS 79093-71-3) Content Type: In-depth Technical Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals[]

Executive Summary

Ammonium 2-hydroxy-4-methylbenzenesulfonate (CAS 79093-71-3), also known as ammonium

Unlike simple inorganic salts, this compound exhibits complex thermal behavior characterized by a competition between melting and decomposition (deammoniation).[] This guide provides a rigorous analysis of its physicochemical properties, decomposition mechanisms, and the specific experimental protocols required to accurately characterize its thermal profile.[]

Physicochemical Identity & Structure[1][3]

The compound consists of a 2-hydroxy-4-methylbenzenesulfonate anion paired with an ammonium cation.[][2][3][4] Its stability is governed by the ionic interaction between the sulfonate group and the ammonium ion, which is susceptible to thermal dissociation.[]

| Property | Detail |

| IUPAC Name | Ammonium 2-hydroxy-4-methylbenzenesulfonate |

| CAS Number | 79093-71-3 |

| Molecular Formula | |

| Molecular Weight | 205.23 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water; sparingly soluble in non-polar organic solvents.[] |

| Key Application | Impurity standard for Policresulen; latent acid catalyst.[] |

Structural Visualization

The following diagram illustrates the ionic association and the numbering of the aromatic ring, which is critical for distinguishing it from other cresol sulfonic acid isomers.

Caption: Structural connectivity of CAS 79093-71-3.[][3] The ionic bond between the sulfonate and ammonium ion is the primary site of thermal instability.[]

Thermal Behavior: Melting vs. Decomposition[1][6]

Defining a single "melting point" for ammonium sulfonates is chemically misleading.[] These compounds typically undergo decomposition-induced melting , where the crystal lattice collapses due to the release of ammonia gas (

The "Fugitive" Melting Point

Literature and experimental data for analogous ammonium sulfonates (e.g., ammonium

-

Dehydration (if hydrated): 60°C – 100°C.[]

-

Deammoniation (Onset): 150°C – 180°C.

-

Apparent Melting/Liquefaction: Occurs simultaneously with deammoniation, often observed as bubbling in a capillary tube.[]

-

Full Decomposition: >200°C (Carbonization/Desulfonation).

Scientific Insight: The "melting point" reported in Certificates of Analysis (often >180°C or "dec.") is actually the decomposition onset temperature .[] Researchers should treat this value as a kinetic parameter dependent on heating rate, rather than a thermodynamic constant.[]

Decomposition Mechanism

The thermal degradation of ammonium 2-hydroxy-4-methylbenzenesulfonate follows a predictable pathway, primarily driven by proton transfer from the ammonium ion to the sulfonate oxygen, releasing neutral ammonia.[]

Mechanistic Pathway[1][6][7][8]

Caption: Thermal dissociation pathway. The primary event is the release of ammonia, reverting the salt to the parent sulfonic acid.

Implications for Analysis:

-

Mass Loss: The theoretical mass loss for the release of

can be calculated:-

MW (

) = 17.03 g/mol -

MW (Salt) = 205.23 g/mol

-

Theoretical Mass Loss: ~8.3%[]

-

-

If TGA shows a mass loss of ~8.3% in the 150-200°C range, this confirms the identity as the mono-ammonium salt.[]

Experimental Characterization Protocols

To rigorously determine the thermal stability of this compound, a "melting point apparatus" is insufficient.[] The following multi-technique approach is the gold standard.

Protocol A: Differential Scanning Calorimetry (DSC)

-

Objective: Determine the onset of decomposition/melting.

-

Sample Prep: 2–5 mg in a hermetically sealed aluminum pan (with a pinhole to allow gas escape without pan deformation).

-

Parameters:

-

Ramp: 10°C/min.[]

-

Range: 30°C to 300°C.[]

-

Purge: Nitrogen (50 mL/min).

-

-

Expected Signal: A broad endothermic peak starting ~160-180°C. A sharp peak suggests melting before decomposition, while a noisy/broad peak indicates simultaneous decomposition.[]

Protocol B: Thermogravimetric Analysis (TGA)[9]

-

Objective: Quantify volatile loss (

vs. -

Sample Prep: 5–10 mg in a platinum or ceramic crucible.

-

Parameters:

-

Ramp: 10°C/min.[]

-

Range: Ambient to 600°C.[]

-

-

Data Interpretation:

-

Step 1 (<100°C): Mass loss indicates moisture/solvents (hygroscopicity).[]

-

Step 2 (150-220°C): Mass loss corresponding to

release.[] -

Step 3 (>250°C): Bulk degradation of the organic skeleton.[]

-

Protocol C: Visual Confirmation (Hot Stage Microscopy)

-

Objective: Distinguish melting from browning/charring.

-

Observation: The crystals typically turn opaque (loss of surface volatiles) before turning into a brownish liquid (acid melt + oxidation).

Applications & Stability Considerations

Drug Development (Policresulen)

In the context of Policresulen (a polymer of

-

Detection: High-Performance Liquid Chromatography (HPLC) is preferred over thermal methods for quantification due to the salt's thermal instability.[]

-

Reference Standard Storage: Must be stored at 2-8°C under desiccant. Exposure to high humidity can lead to caking and hydrolysis.[]

Latent Acid Catalysis

Ammonium sulfonates are used as "blocked" acid catalysts in coating formulations.[]

-

Mechanism: The salt is neutral at room temperature (pot life stability).[] Upon baking (typically >150°C),

volatilizes, generating the strong sulfonic acid in situ to catalyze cross-linking. -

Relevance: The decomposition temperature (~150-180°C) defines the "curing window" for these applications.[]

References

-

Kiyoura, R., & Urano, K. (1970).[] Mechanism, Kinetics, and Equilibrium of Thermal Decomposition of Ammonium Sulfate. Industrial & Engineering Chemistry Process Design and Development. Retrieved from [Link]

-

ScienceMadness. (2005).[] Decomposition of Ammonium Salts - Discussion on Sulfonate Stability. Retrieved from [Link]

Sources

Methodological & Application

HPLC Method for Determination of 2-Hydroxy-4-methylbenzenesulphonic Acid Ammonium

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantitation of 2-Hydroxy-4-methylbenzenesulphonic acid ammonium (also known as the ammonium salt of 4-methyl-2-hydroxybenzenesulfonic acid). Due to the compound's high polarity and strong acidity (sulfonic acid group), traditional C18 reversed-phase methods often suffer from poor retention and peak tailing. This guide presents two distinct methodologies: a Modern Mixed-Mode Approach (Method A) for superior peak shape and retention, and a Traditional Ion-Pairing Approach (Method B) for laboratories utilizing standard C18 chemistries.

Introduction & Chemical Context

2-Hydroxy-4-methylbenzenesulphonic acid is a structural analog of cresol sulfonic acids, often utilized as a pharmaceutical intermediate, a stabilizer in drug formulations, or a precursor in dye synthesis.[1]

-

Chemical Challenges:

-

High Polarity: The sulfonic acid moiety (

) ensures the molecule is fully ionized at neutral pH, leading to elution near the void volume ( -

Ammonium Counterion: While UV-transparent, the ammonium salt (

) requires an aqueous-compatible sample diluent to prevent precipitation in high-organic mobile phases. -

Isomer Selectivity: The method must distinguish the target from potential isomers (e.g., 2-hydroxy-5-methyl variants) common in sulfonation synthesis.

-

Method Development Strategy

To achieve thermodynamic stability and reproducible retention, we employ two strategies:

-

Method A (Mixed-Mode): Uses a stationary phase with both hydrophobic alkyl chains and ion-exchange groups. This "locks" the sulfonate group via ionic interaction while the benzene ring interacts hydrophobically, providing perfect peak symmetry without complex mobile phases.

-

Method B (Ion-Pair RP-HPLC): Uses a standard C18 column with an ion-pairing reagent (e.g., Tetrabutylammonium phosphate). The reagent forms a neutral complex with the analyte, allowing it to retain on the hydrophobic C18 surface.

Experimental Protocols

Instrumentation & Reagents[2][3][4][5][6]

-

HPLC System: Agilent 1260 Infinity II / Waters Alliance (or equivalent) with Quaternary Pump and Degasser.

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Reagents:

Sample Preparation

Standard Stock Solution (1.0 mg/mL):

-

Weigh 10.0 mg of the ammonium salt standard.

-

Dissolve in 10 mL of Water:Methanol (90:10 v/v) . Note: High aqueous content is required to solubilize the salt.

-

Sonicate for 5 minutes.

Working Standard (0.1 mg/mL):

-

Dilute 1.0 mL of Stock Solution to 10 mL with the Mobile Phase (Initial conditions).

-

Filter through a 0.22 µm PVDF or Nylon syringe filter.

Method A: Mixed-Mode Chromatography (Recommended)

Best for: High throughput, MS compatibility, and superior peak shape.

| Parameter | Condition |

| Column | SIELC Newcrom R1 (3.2 x 150 mm, 3 µm) or equivalent Mixed-Mode RP/Anion-Exchange |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.0) |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Isocratic |

| Composition | 80% A / 20% B |

| Flow Rate | 0.6 mL/min |

| Temperature | 30°C |

| Detection | UV @ 220 nm (primary) and 275 nm (secondary/confirmation) |

| Injection Vol. | 5 µL |

| Run Time | 8.0 minutes |

Mechanism: The Newcrom R1 column possesses a terminal positive charge embedded in the alkyl chain. This repels the ammonium cation but attracts the sulfonate anion, increasing retention significantly compared to C18.

Method B: Ion-Pair Reversed-Phase (Universal)

Best for: Labs restricted to C18 columns.

| Parameter | Condition |

| Column | C18 End-capped (e.g., Phenomenex Luna C18(2) or Waters Symmetry C18), 4.6 x 150 mm, 5 µm |

| Mobile Phase | Buffer: 10 mM Tetrabutylammonium Phosphate (TBAP) adjusted to pH 2.5 with H3PO4Organic: Acetonitrile |

| Ratio | Buffer:Acetonitrile (75:25 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV @ 220 nm |

| Notes | System must be passivated with ion-pair reagent for 1 hour before running samples. |

Method Validation Parameters (Acceptance Criteria)

The following parameters ensure the method is "self-validating" and trustworthy:

-

System Suitability:

-

Tailing Factor (

): 0.9 < -

Theoretical Plates (

): > 5,000. -

RSD (n=5): Retention time < 0.5%; Peak Area < 1.0%.

-

-

Linearity:

-

Range: 0.01 mg/mL to 0.2 mg/mL.

- value: > 0.999.

-

-

LOD/LOQ:

-

Signal-to-Noise (S/N) > 3 for LOD.

-

Signal-to-Noise (S/N) > 10 for LOQ.

-

Visualized Workflow & Logic

The following diagram illustrates the decision-making process for selecting the correct method and the analytical workflow.

Caption: Decision tree for selecting the optimal HPLC methodology based on column availability and troubleshooting peak symmetry issues.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Splitting | Sample solvent mismatch. | Ensure sample is dissolved in mobile phase or a solvent with weaker elution strength (more water). |

| Retention Time Shift | pH instability. | Sulfonates are sensitive to pH. Ensure buffer is strictly controlled at pH 2.0–2.5. |

| High Backpressure | Salt precipitation. | (Method B) Ensure the mixing of organic and aqueous buffer does not precipitate the phosphate salts. |

| Ghost Peaks | Contaminated Ion-Pair reagent. | Use high-purity HPLC-grade TBAP; filter mobile phase daily. |

References

-

SIELC Technologies. (2018).[5] Separation of 2-Hydroxy-4-methylbenzenesulphonic acid on Newcrom R1 HPLC column. Retrieved from [Link]

-

Phenomenex. (2023). Reversed Phase HPLC Method Development for Polar Acidic Compounds. Retrieved from [Link]

-

ResearchGate. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para) by HPLC. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemijournal.com [chemijournal.com]

- 5. 2-Hydroxy-4-methylbenzenesulphonic acid | SIELC Technologies [sielc.com]

Application Note: Advanced Impurity Profiling of Policresulen Using a C18-PFP Hybrid Stationary Phase

Abstract

Policresulen, a complex polycondensation product of meta-cresolsulfonic acid and formaldehyde, presents a significant analytical challenge due to its inherent heterogeneity and the presence of numerous structurally similar impurities.[1] Effective separation and quantification of these impurities are critical for ensuring drug quality and safety. This application note provides a detailed guide for researchers and drug development professionals on the strategic selection of a High-Performance Liquid Chromatography (HPLC) column for this purpose. We will explore the limitations of traditional C18 phases and demonstrate the superior selectivity and resolving power of a hybrid C18-Pentafluorophenyl (C18-PFP) stationary phase, which leverages multiple retention mechanisms to achieve comprehensive separation of Policresulen's complex impurity profile. A detailed protocol for method development and validation considerations based on ICH guidelines are provided.

The Analytical Challenge: Deconstructing the Policresulen Matrix

Policresulen is not a single molecular entity but a mixture of polymeric chains of varying lengths.[1] Its manufacturing process can result in a complex mixture of related substances, including unreacted starting materials, intermediates, positional isomers, and oligomers of different sizes.[2][3] The primary analytical difficulty lies in resolving these components, many of which share high structural similarity and polarity.

Key Impurities Include:

-

Starting Materials & Monomers: m-cresol-4-sulfonic acid, m-cresol-6-sulfonic acid.[2]

-

Di-substituted Monomers: m-cresol-4,6-disulfonic acid.[2]

-

Dimers and Oligomers: Such as Dicresulene and other short-chain polymers formed during condensation.[4]

Separating these compounds is challenging because they are all highly polar, acidic, and aromatic. A standard C18 column, relying solely on hydrophobicity, often fails to provide adequate resolution for critical pairs, particularly positional isomers.

Caption: General structure of Policresulen and its key process-related impurities.

Strategic Column Selection: Beyond Hydrophobicity

The key to a successful separation lies in choosing a stationary phase that offers multiple modes of interaction, thereby enhancing selectivity (α), the most powerful factor in achieving chromatographic resolution.[5]

The Standard: C18 (Octadecylsilane)

A C18 column is the most common starting point in reversed-phase HPLC.[6][7] Its retention mechanism is based on hydrophobic (van der Waals) interactions between the non-polar analyte portions and the C18 alkyl chains.[6]

-

Strengths: Robust, versatile, excellent retention for non-polar to moderately polar compounds.

-

Limitations for Policresulen: The primary reliance on hydrophobicity is insufficient to differentiate between the subtle structural differences of Policresulen's impurities, especially positional isomers like m-cresol-4-sulfonic acid and m-cresol-6-sulfonic acid.[8] This often results in co-elution and poor resolution.

The Specialist: PFP (Pentafluorophenyl)

PFP phases provide a truly orthogonal selectivity compared to C18.[9][10] The pentafluorophenyl ring offers a suite of interaction mechanisms:

-

π-π Interactions: The electron-deficient fluorinated ring can interact with the electron-rich aromatic rings of Policresulen and its impurities.[9]

-

Dipole-Dipole Interactions: The highly polar C-F bonds create a strong dipole moment, enhancing retention of polar analytes.[5][11]

-

Hydrogen Bonding: The electronegative fluorine atoms can act as hydrogen bond acceptors.[12]

-

Shape Selectivity: The rigid ring structure provides steric hindrance that can aid in separating isomers.[5][13]

-

Hydrophobic Interactions: The phenyl ring itself provides a degree of hydrophobic character.

-

Strengths: Excellent for separating isomers, halogenated compounds, and aromatic molecules where C18 fails.[8][13]

-

Limitations for Policresulen: While offering unique selectivity, a pure PFP phase may exhibit lower overall hydrophobicity than a C18, potentially leading to insufficient retention for the larger, more hydrophobic oligomers present in the Policresulen mixture.[5][10]

The Hybrid Solution: C18-PFP

A C18-PFP hybrid phase combines the benefits of both chemistries. This stationary phase provides the robust hydrophobic retention characteristic of a C18 column while incorporating the unique selectivity mechanisms of the PFP ligand.[5] This dual-mechanism approach is exceptionally well-suited for the complex Policresulen matrix. The C18 component ensures sufficient retention of the wide range of oligomers, while the PFP functionality provides the critical selectivity needed to resolve the closely related isomers and polar impurities.[5][12]

Recent research has confirmed the efficacy of this approach, with a C18-PFP column being successfully used to separate and characterize 21 previously unknown impurities in a Policresulen solution, demonstrating its superior resolving power.[3][4][14]

Caption: Contrasting interaction mechanisms of C18 vs. C18-PFP stationary phases.

Protocol: Impurity Profiling of Policresulen

This protocol outlines a starting point for developing a robust HPLC method for the separation of Policresulen impurities using a C18-PFP column. The method is based on conditions reported to be successful for this application.[3][4]

Instrumentation and Materials

-

HPLC/UHPLC System: Quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: ACE EXCEL 5 C18-PFP (4.6 mm × 250 mm, 5 µm) or equivalent C18-PFP column.[3]

-

Reagents: HPLC-grade methanol, ammonium acetate, and high-purity water.[15]

Experimental Workflow

Caption: High-level workflow for Policresulen impurity analysis.

Step-by-Step Methodology

-

Mobile Phase Preparation:

-

Standard and Sample Preparation:

-

Standard Preparation: Prepare individual standards of known impurities (e.g., m-cresol-4-sulfonic acid) in Mobile Phase A at a suitable concentration (e.g., 10-50 µg/mL).

-

Sample Preparation: Accurately weigh and dilute the Policresulen drug substance or product with Mobile Phase A to achieve a final concentration where the main peak does not saturate the detector. A starting dilution of 1:1000 may be appropriate.

-

-

Chromatographic Conditions:

-

The following is a robust starting point for method development.

-

| Parameter | Recommended Condition | Rationale |

| Column | ACE EXCEL 5 C18-PFP (4.6 x 250 mm, 5 µm) | Provides combined hydrophobic and PFP selectivity.[3] |

| Mobile Phase | A: 0.01 M Ammonium Acetate; B: Methanol | Ammonium acetate acts as a buffer to control ionization.[3] |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times.[16] |

| Detection | DAD or UV at 280 nm | Wavelength at which the aromatic chromophores absorb strongly.[16] |

| Injection Vol. | 10 µL | Adjust as needed based on sample concentration. |

| Gradient | See Table 2 | Designed to resolve polar impurities and elute larger oligomers. |

Table 2: Suggested Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 10.0 | 95 | 5 |

| 40.0 | 40 | 60 |

| 50.0 | 5 | 95 |

| 55.0 | 5 | 95 |

| 55.1 | 95 | 5 |

| 60.0 | 95 | 5 |

Method Validation Strategy

Once the method is developed and optimized, it must be validated to demonstrate it is fit for its intended purpose, in accordance with regulatory guidelines such as ICH Q2(R2).[17][18] The validation should be documented in a comprehensive protocol.[19]

Table 3: Key Validation Parameters for an Impurity Method

| Validation Parameter | Purpose | Acceptance Criteria Example |

| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., main peak, other impurities, excipients). | Peak purity analysis (DAD), resolution > 1.5 for all specified impurities from other peaks. |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of ~3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy. | Signal-to-Noise ratio of ~10:1; Precision (%RSD) ≤ 10%. |

| Linearity | To demonstrate a direct proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.99 for each impurity over the specified range. |

| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. | From LOQ to 120% of the specification limit for each impurity.[20] |

| Accuracy | The closeness of test results to the true value. | % Recovery of 80-120% for spiked impurities at different levels. |

| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (%RSD) ≤ 5%; Intermediate Precision (%RSD) ≤ 10%. |

| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate). | System suitability parameters remain within limits; peak resolution is maintained.[20] |

Conclusion

The separation of Policresulen impurities is a complex task that demands a stationary phase with more than one retention mechanism. While traditional C18 columns are foundational in HPLC, their sole reliance on hydrophobicity is often insufficient for this application. A hybrid C18-PFP column offers a superior alternative by providing both strong hydrophobic retention for a wide range of oligomers and the unique selectivity of a PFP phase, which is crucial for resolving structurally similar isomers and polar impurities. By leveraging multiple interaction modes including π-π, dipole-dipole, and shape selectivity, the C18-PFP phase enables the development of a robust, high-resolution method for comprehensive impurity profiling, ultimately enhancing the quality control and safety assessment of Policresulen.

References

- ACE. (n.d.). ACE C18-PFP technical brochure - HPLC.

- Google Patents. (2016). CN106053630A - Quality control method of policresulen suppository and policresulen suppository composition.

-

National Center for Biotechnology Information. (n.d.). Policresulen. PubChem. [Link]

-

Shi, Y., Yao, Q., Lin, L., Ren, X., Ai, J., & Chen, Y. (2023). Separation and Characterization of the Components and Impurities in Policresulen Solution using LC-Q-TOF MS. Current Pharmaceutical Analysis, 19(3), 246-257. [Link]

-

Bell, D. S. (2016, February 1). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. [Link]

-

Bentham Science Publishers. (2023, March 1). Separation and Characterization of the Components and Impurities in Policresulen Solution using LC-Q-TOF MS. Current Pharmaceutical Analysis. [Link]

-

International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

-

Wikipedia. (n.d.). Policresulen. [Link]

-

GL Sciences. (2023, November 1). What are C18 HPLC columns?. [Link]

-

MAC-MOD Analytical. (n.d.). Exploring the selectivity of C18 phases with Phenyl and PFP functionality. [Link]

-

Hawach Scientific. (n.d.). PFP HPLC Column, HPLC Analytical Columns Chemistry. [Link]

-

Phenomenex. (2017, October 5). C18: Most Popular RP Stationary Phase. [Link]

-

Olkowski, A. A., et al. (n.d.). A rapid HPLC method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences. [Link]

-

MIMS. (n.d.). Policresulen: Uses & Dosage. [Link]

-

Inxight Drugs. (n.d.). POLICRESULEN. [Link]

-

Shimadzu. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. [Link]

-

Welch Materials. (2024, November 5). Understanding the C18 Columns: Activation, Maintenance, and Usage Tips. [Link]

-

AKJournals. (2019, April 9). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. [Link]

-

AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

-

R Discovery. (2023, March 1). Separation and Characterization of the Components and Impurities in Policresulen Solution using LC-Q-TOF MS. [Link]

-

Garsija, I., & Kruma, Z. (2014). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Proceedings of the Latvian Academy of Sciences. Section B. Natural, Exact, and Applied Sciences., 68(3-4). [Link]

-

Padilha, C., et al. (2024, August 8). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Food Research International. [Link]

-

Pharmaguideline. (2018, May 20). C18 HPLC Columns and Their Properties. [Link]

-

Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation. [Link]

-

Pyvot Tech. (2023, February 2). Separation of Isomers. [Link]

-

IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

-

Fortis Technologies. (n.d.). A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity. [Link]

-

Mišan, A. Č., et al. (n.d.). Development of a rapid resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts. Central European Journal of Chemistry. [Link]

-

ResearchGate. (2016, February 11). What is the chemistry behind preparing a C18 column?. [Link]

-

Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. [Link]

-